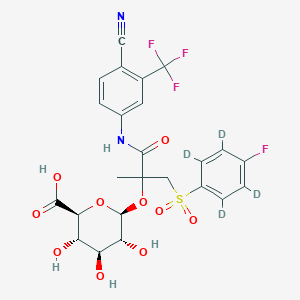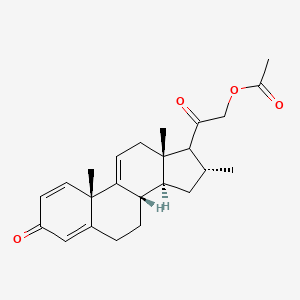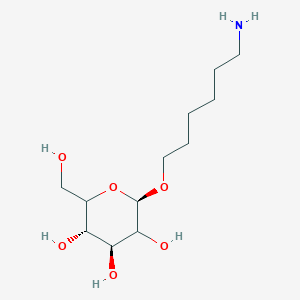
Tezosentan-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tezosentan is recognized for its ability to competitively antagonize the binding of endothelin-1 (ET-1) and selective ET(B) receptor ligands on cells and tissues carrying ET(A) and ET(B) receptors. It exhibits high functional inhibitory potency and solubility in water, making it a novel approach for intravenous treatment of acute pathological conditions (Clozel et al., 1999).
Synthesis Analysis
The synthesis of Tezosentan involves complex chemical processes aimed at achieving a compound capable of antagonizing ET receptors effectively. While specific synthesis details for Tezosentan-d4 are not available, Tezosentan's synthesis is pivotal in creating a compound with high water solubility and the ability to inhibit endothelin-induced effects efficiently.
Molecular Structure Analysis
Tezosentan's molecular structure is designed to ensure high affinity and specificity towards ET receptors. Its structure, featuring a pyrimidinylpyridine moiety, is crucial for its action as an endothelin receptor antagonist, offering insights into the molecular interactions that underlie its pharmacological activity.
Chemical Reactions and Properties
Tezosentan engages in chemical interactions that block the action of endothelin, a potent vasoconstrictor, across ET(A) and ET(B) receptors. Its chemical properties, including stability and reactivity, are tailored to maintain efficacy during intravenous administration, providing a rapid onset of action in acute settings.
Physical Properties Analysis
The physical properties of Tezosentan, such as solubility, play a significant role in its pharmacokinetic profile. Its high water solubility is advantageous for parenteral administration, allowing for rapid distribution and action within the body.
Chemical Properties Analysis
The chemical properties of Tezosentan, including its stability and interaction with biological molecules, are fundamental to its pharmacological effects. Its ability to increase ET-1 plasma concentrations in a dose-dependent manner showcases its potent antagonist activity on endothelin receptors (Clozel et al., 1999).
科学的研究の応用
New Approaches in Heart Failure Management
Recent research focuses on the pharmacological management of heart failure, highlighting the limitations of traditional β-adrenergic inotropic drugs due to their lack of effect on long-term survival. Innovative strategies are being explored, including the use of levosimendan, a calcium sensitizer, which has shown promising results in improving long-term survival in patients with acute heart failure. However, tezosentan, an endothelin antagonist, despite its positive effects on hemodynamics and symptoms, did not improve outcomes, possibly due to high dosages used in the studies. This suggests a reevaluation of tezosentan's application in the perioperative management of heart failure, emphasizing the need for further research to determine optimal dosing and potential therapeutic roles (Rauch, Motsch, & Böttiger, 2006).
Challenges in Drug Development for Heart Failure
The disconnect between phase II and phase III trials in heart failure treatments has been a significant concern, particularly noted in the development of drugs like tezosentan. Despite promising phase II results, many phase III studies fail to demonstrate efficacy or safety, highlighting the challenges in drug development for heart failure. This review underscores the importance of careful patient selection, drug choice, and endpoint determination to optimize trial designs and improve the likelihood of successful outcomes. It calls for a more cautious approach to proceeding from phase II to phase III trials, suggesting that large, expensive phase III trials should not be initiated without solid phase II evidence (Vaduganathan, Greene, Ambrosy, Gheorghiade, & Butler, 2013).
Tezosentan in Acute Heart Failure Treatment
A comprehensive review of current strategies and future options for treating acute decompensated heart failure underscores the limitations of existing therapies, including diuretics and intravenous vasodilators. Tezosentan, alongside other novel agents targeting neurohumoral pathways, is under investigation for its potential benefits. The review highlights the need for new treatment modalities that not only address hemodynamic abnormalities but also improve morbidity and mortality outcomes. This reflects an ongoing search for more effective treatments for acute decompensated heart failure, with tezosentan being part of a broader exploration of new pharmacological options (Sharma & Teerlink, 2004).
将来の方向性
While tezosentan did not result in a significant improvement in the primary clinical endpoint in the RITZ-4 trial, it did not demonstrate pro-ischemic effects in this population . Symptomatic hypotension may have resulted in an increased number of adverse events in the treatment group . Further studies with lower tezosentan doses are warranted .
特性
CAS番号 |
1794707-10-0 |
|---|---|
製品名 |
Tezosentan-d4 |
分子式 |
C₂₇H₂₃D₄N₉O₆S |
分子量 |
609.65 |
同義語 |
N-[6-(2-Hydroxyethoxy-d4)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)
![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)
